N6-Isopentenyladenosine-5'-monophosphateSodiumSalt

Description

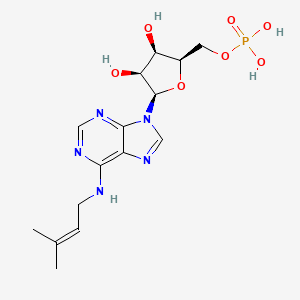

N6-Isopentenyladenosine-5’-monophosphate Sodium Salt is a compound that belongs to the class of purine ribonucleoside monophosphates. It is a nucleotide consisting of a purine base linked to a ribose to which one monophosphate group is attached

Properties

Molecular Formula |

C15H22N5O7P |

|---|---|

Molecular Weight |

415.34 g/mol |

IUPAC Name |

[(2R,3R,4S,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C15H22N5O7P/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(27-15)5-26-28(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,16,17,18)(H2,23,24,25)/t9-,11+,12+,15-/m1/s1 |

InChI Key |

DUISZFLWBAPRBR-CKRXIKOQSA-N |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]([C@H]([C@H](O3)COP(=O)(O)O)O)O)C |

Canonical SMILES |

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-Isopentenyladenosine-5’-monophosphate Sodium Salt typically involves the modification of adenosine derivatives. One common method includes the prenylation of adenosine, where a prenyl group is introduced to the N6 position of the adenosine molecule. This process often requires specific reagents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N6-Isopentenyladenosine-5’-monophosphate Sodium Salt are not extensively documented. large-scale synthesis would likely involve optimization of the synthetic routes mentioned above, ensuring high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N6-Isopentenyladenosine-5’-monophosphate Sodium Salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: The opposite of oxidation, where the compound gains hydrogen or loses oxygen.

Substitution: A reaction where one functional group in the molecule is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while substitution reactions could yield various substituted adenosine derivatives .

Scientific Research Applications

N6-Isopentenyladenosine-5’-monophosphate Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleosides.

Medicine: Research has shown its potential in inhibiting melanoma growth by targeting autophagic processes.

Industry: It is used in the production of various biochemical reagents and standards.

Mechanism of Action

The mechanism of action of N6-Isopentenyladenosine-5’-monophosphate Sodium Salt involves its interaction with specific molecular targets and pathways. One notable mechanism is its ability to inhibit autophagic flux by targeting AMPK and Rab7 prenylation. This inhibition leads to the accumulation of autophagosomes and ultimately induces apoptotic cell death in melanoma cells . Additionally, it serves as an activator of glycogen phosphorylase b, facilitating the conversion of glycogen to glucose-1-phosphate .

Comparison with Similar Compounds

Similar Compounds

N6-Methyladenosine-5’-monophosphate Sodium Salt: Similar in structure but with a methyl group instead of an isopentenyl group.

N6-Isopentenyladenosine: The non-phosphorylated form of the compound.

Uniqueness

N6-Isopentenyladenosine-5’-monophosphate Sodium Salt is unique due to its specific prenyl modification, which imparts distinct biochemical properties. This modification allows it to participate in unique interactions and pathways, making it valuable for targeted research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.